molecular formula C14H23IN2O2 B13766310 Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide CAS No. 64051-00-9

Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide

Cat. No.: B13766310
CAS No.: 64051-00-9
M. Wt: 378.25 g/mol
InChI Key: ZNJIJWUJCKEDDY-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid ester linked to a phenyl group, which is further substituted with a trimethylammonio propyl group and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide typically involves multiple steps. One common method involves the reaction of methyl carbamate with a substituted phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, at a temperature range of 0-25°C. The resulting intermediate is then reacted with trimethylamine and subsequently treated with hydroiodic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new halide derivatives.

Scientific Research Applications

Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group allows the compound to interact with negatively charged sites on enzymes or receptors, potentially inhibiting their activity. The ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The iodide ion may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler ester of carbamic acid, used as a pesticide and in organic synthesis.

    Phenyl isocyanate: A reactive intermediate used in the synthesis of carbamates and ureas.

    Trimethylamine: A common amine used in the synthesis of quaternary ammonium compounds.

Uniqueness

Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the trimethylammonio group enhances its solubility in water and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64051-00-9

Molecular Formula

C14H23IN2O2

Molecular Weight

378.25 g/mol

IUPAC Name

trimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide

InChI

InChI=1S/C14H22N2O2.HI/c1-6-12(16(3,4)5)11-9-7-8-10-13(11)18-14(17)15-2;/h7-10,12H,6H2,1-5H3;1H

InChI Key

ZNJIJWUJCKEDDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1OC(=O)NC)[N+](C)(C)C.[I-]

Origin of Product

United States

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